

A Comparative Toxicological Assessment: **rac** Galaxolidone Lactol vs. Galaxolide

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Compound of Interest

Compound Name: *rac* Galaxolidone Lactol

Cat. No.: B15287534

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A detailed guide for researchers and drug development professionals on the comparative toxicity of the polycyclic musk fragrance Galaxolide and its primary metabolite, **rac Galaxolidone Lactol**.

This guide provides a comprehensive comparison of the toxicological profiles of **rac Galaxolidone Lactol** (HHCB-lac) and its parent compound, Galaxolide (HHCB). Galaxolide is a widely used synthetic musk in various consumer products, leading to its ubiquitous presence in the environment. Its transformation into **rac Galaxolidone Lactol**, a major metabolite, necessitates a thorough understanding of the potential toxicological differences between the two compounds. This document summarizes key experimental data on their ecological toxicity, endocrine disruption potential, and genotoxicity to aid in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following table summarizes the key quantitative data available for **rac Galaxolidone Lactol** and Galaxolide, focusing on their ecological risk.

Toxicological Endpoint	rac Galaxolidone Lactol (HHCB-lac)	Galaxolide (HHCB)	Reference
Predicted No-Effect Concentration (PNEC) in aquatic environments			
Concentration (PNEC) in aquatic environments	18.4 µg/L	2.14 µg/L	[1] [2]
Ecological Risk Assessment	Low Risk	Medium to High Risk	[1] [2]
Median Inhibitory Concentration (IC50) - Efflux Transporter Inhibition in <i>Mytilus californianus</i>	Data not available	0.63 mg/L (2.43 µM)	[3]

Metabolic Transformation and Ecological Risk

Galaxolide undergoes biotransformation in the environment, with **rac Galaxolidone Lactol** being a significant product. This transformation has important implications for the overall environmental risk, as the metabolite exhibits lower aquatic toxicity than the parent compound.



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Metabolic conversion of Galaxolide to its less toxic metabolite.

Endocrine Disruption

Both Galaxolide and its metabolite, **rac Galaxolidone Lactol**, have been flagged for their potential endocrine-disrupting effects.[\[1\]](#)[\[2\]](#)

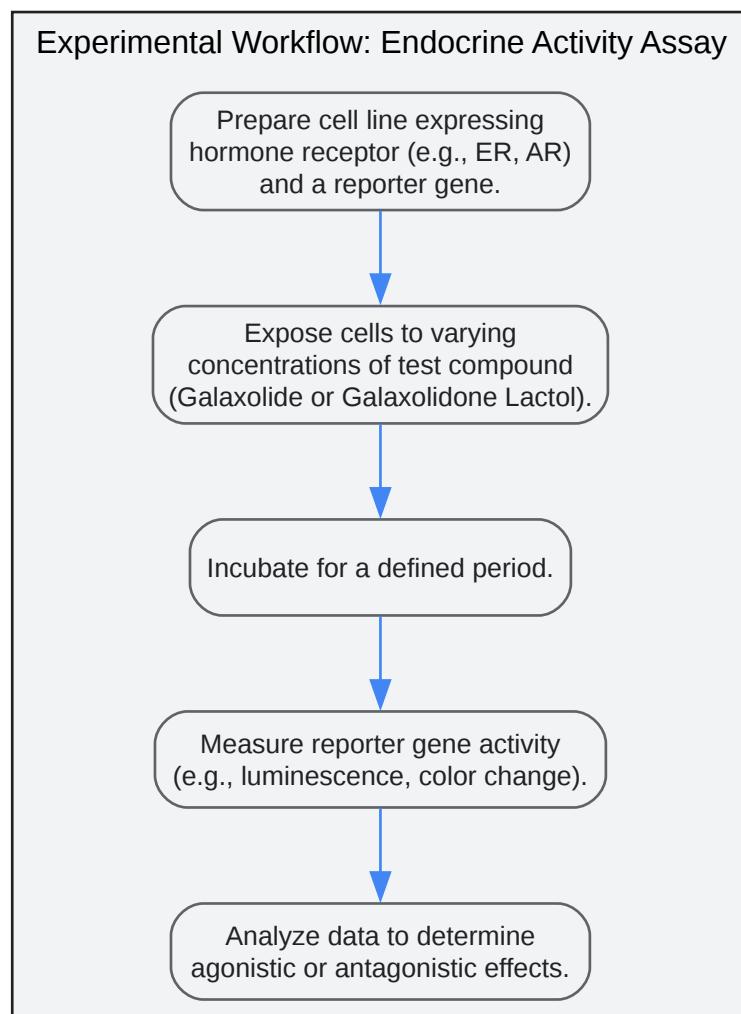
Galaxolide (HHCB):

- Estrogenic Activity: Studies have shown that Galaxolide can exhibit weak estrogenic activity. [4][5]
- Anti-androgenic Activity: In vitro assays have demonstrated that Galaxolide can act as an antagonist to the human androgen receptor.[4][6] It has also been shown to reduce testosterone levels and inhibit the expression of genes involved in androgen synthesis in male rats.[7]

rac Galaxolidone Lactol (HHCB-lac):

- The endocrine-disrupting potential of **rac Galaxolidone Lactol** has been confirmed, though detailed mechanistic studies comparing its potency to Galaxolide are limited.[1][2]

The following diagram illustrates a generalized workflow for assessing the endocrine-disrupting potential of compounds like Galaxolide and its metabolite using in vitro reporter gene assays.



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Workflow for in vitro endocrine disruption testing.

Genotoxicity

Galaxolide (HHCB):

- Multiple studies utilizing the in vitro micronucleus test with human lymphocytes and the human hepatoma cell line Hep G2 have concluded that Galaxolide does not exhibit genotoxic activity.^{[8][9]} These studies were conducted up to cytotoxic doses and in the presence and absence of a metabolic activation system (S9).

rac Galaxolidone Lactol (HHCB-lac):

- Currently, there is a lack of publicly available data on the genotoxicity of **rac Galaxolidone Lactol**. Further research is required to fully assess this toxicological endpoint for the metabolite.

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This assay is a widely used in vitro method to assess the estrogenic potential of chemical compounds.

1. Principle: Genetically modified yeast cells (*Saccharomyces cerevisiae*) are utilized. These cells contain the human estrogen receptor (hER) gene linked to a reporter gene, typically lac-Z, which encodes for the enzyme β -galactosidase. When an estrogenic substance binds to the hER, it activates the transcription of the lac-Z gene. The resulting β -galactosidase enzyme then metabolizes a chromogenic substrate (e.g., chlorophenol red- β -D-galactopyranoside - CPRG) in the medium, causing a color change from yellow to red, which can be quantified spectrophotometrically.[\[10\]](#)[\[11\]](#)[\[12\]](#)

2. Materials:

- Genetically modified *Saccharomyces cerevisiae* expressing hER and lac-Z.
- Yeast growth medium.
- Test compounds (Galaxolide, **rac Galaxolidone Lactol**) and positive control (17 β -estradiol).
- CPRG substrate.
- 96-well microtiter plates.
- Incubator.
- Microplate spectrophotometer.

3. Procedure:

- Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., ethanol).
- Add the diluted compounds to the wells of a 96-well plate and allow the solvent to evaporate.
- Prepare a yeast culture and add it to the assay medium containing the CPRG substrate.
- Dispense the yeast suspension into the wells of the 96-well plate containing the test compounds.
- Incubate the plate at a controlled temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).[11]
- Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) to quantify the color change.
- Analyze the data to determine the estrogenic activity of the test compounds relative to the positive control.

Androgen Receptor (AR) Reporter Gene Assay

This assay is used to determine the potential of a substance to interact with the androgen receptor, either as an agonist (activator) or an antagonist (inhibitor).

1. Principle: A mammalian cell line is genetically engineered to express the human androgen receptor (AR) and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). When an androgenic compound binds to the AR, the complex translocates to the nucleus and binds to the ARE, driving the expression of the reporter gene. The resulting signal (e.g., light emission from luciferase) is proportional to the androgenic activity.[13][14][15]

2. Materials:

- Mammalian cell line stably transfected with hAR and an ARE-driven luciferase reporter gene.
- Cell culture medium and supplements.

- Test compounds (Galaxolide, **rac Galaxolidone Lactol**), a positive control agonist (e.g., dihydrotestosterone - DHT), and a positive control antagonist (e.g., flutamide).
- 96-well cell culture plates.
- CO2 incubator.
- Luminometer.
- Luciferase assay reagent.

3. Procedure:

- Seed the cells into a 96-well plate and allow them to attach overnight.
- For agonist testing: Expose the cells to serial dilutions of the test compounds and the positive control agonist.
- For antagonist testing: Expose the cells to serial dilutions of the test compounds in the presence of a fixed concentration of the positive control agonist.
- Incubate the plates for 24-48 hours in a CO2 incubator.
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence in each well using a luminometer.
- Analyze the data to determine the androgenic or anti-androgenic activity of the test compounds.

Conclusion

The available data indicates a significant difference in the aquatic toxicity between Galaxolide and its primary metabolite, **rac Galaxolidone Lactol**, with the metabolite posing a lower ecological risk. Both compounds are suspected endocrine disruptors, although more comparative data on their relative potencies is needed. While Galaxolide has been shown to be non-genotoxic in vitro, data for **rac Galaxolidone Lactol** is currently lacking. This guide

highlights the importance of considering the toxicological profiles of both parent compounds and their metabolites in comprehensive risk assessments. Further research, particularly direct comparative studies on cytotoxicity, genotoxicity, and endocrine disruption mechanisms, is crucial for a more complete understanding of the potential health and environmental impacts of these widely used fragrance ingredients.

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